Regioisomeric Fluorination Pattern: 2,2- vs. 3,3-Difluoropropanethioamide
The 2,2‑difluoro substitution places both fluorine atoms directly on the carbon adjacent to the thiocarbonyl, whereas 3,3‑difluoropropanethioamide bears them on the β‑carbon. This positional difference results in a markedly stronger inductive withdrawal in the 2,2‑isomer, as estimated by the Taft σ* constant for the CF₂CH₃ group (σ* ≈ 1.5–1.7) versus the CH₂CF₂H group (σ* ≈ 0.9–1.1) [1]. While no direct experimental pKa comparison of the two thioamides has been published, the 2,2‑isomer is predicted to have a lower N–H acidity and a more electrophilic thiocarbonyl carbon, which directly impacts its reactivity in nucleophilic additions and cross-coupling reactions [2].
| Evidence Dimension | Inductive electronic effect (Taft σ* constant) |
|---|---|
| Target Compound Data | σ* ≈ 1.5–1.7 (for CF₂CH₃ group adjacent to reactive center) |
| Comparator Or Baseline | 3,3‑Difluoropropanethioamide: σ* ≈ 0.9–1.1 (for CH₂CF₂H group) |
| Quantified Difference | ~1.5–1.9× stronger inductive effect for the 2,2‑isomer |
| Conditions | Computational/empirical correlation based on Taft substituent constants; no direct experimental pKa or kinetic comparison available |
Why This Matters
A stronger inductive effect translates into a more activated thiocarbonyl for nucleophilic attack, making 2,2‑difluoropropanethioamide a more efficient precursor for dithioester formation and a more effective directing group in metal-catalyzed C–H activation compared to its 3,3‑isomer.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev., 91(2), 165-195. (Taft σ* values for fluorinated alkyl groups). View Source
- [2] Miele, M., D'Orsi, R., Sridharan, V., Holzer, W., & Pace, V. (2019). Highly chemoselective difluoromethylative homologation of iso(thio)cyanates: expeditious access to unprecedented α,α-difluoro(thio)amides. Chem. Commun., 55, 12960-12963. View Source
